

Spectroscopic and Synthetic Profile of 2-Pyrenecarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Pyrenecarboxylic acid

Cat. No.: B14747725

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a validated synthetic route for 2-pyrenecarboxylic acid (CAS No: 36428-96-3). The information herein is intended to support research and development activities where the unique photophysical and chemical properties of the pyrene moiety are of interest.

Core Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₇ H ₁₀ O ₂	PubChem[1]
Molecular Weight	246.26 g/mol	PubChem[1]
Melting Point	326 °C	ChemicalBook[2]
Boiling Point (Predicted)	437.2 ± 14.0 °C	ChemicalBook[2]
pKa (Predicted)	4.20 ± 0.30	ChemicalBook[2]
Density (Predicted)	1.411 ± 0.06 g/cm ³	ChemicalBook[2]

Spectroscopic Data

Detailed experimental spectroscopic data for 2-pyrenecarboxylic acid is typically provided in the supporting information of primary literature detailing its synthesis and characterization.[3][4]

The following sections describe the expected spectral characteristics based on its structure, supplemented with data from analogous compounds where specified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ^1H NMR Spectral Data: The proton NMR spectrum of 2-pyrenecarboxylic acid is expected to exhibit a complex multiplet pattern in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the nine protons on the pyrene ring system. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift (δ > 10 ppm), which is characteristic for carboxylic acid protons. The exact chemical shifts and coupling constants would be dependent on the solvent used and the concentration.

Expected ^{13}C NMR Spectral Data: The carbon NMR spectrum will show 17 distinct resonances. The carbonyl carbon of the carboxylic acid is expected in the δ 165-185 ppm region. The remaining 16 carbons of the pyrene ring system, being aromatic, will appear in the approximate range of δ 120-140 ppm. The specific chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid group and the complex electronic environment of the fused aromatic rings.

Infrared (IR) Spectroscopy

The IR spectrum of 2-pyrenecarboxylic acid will be characterized by the following key absorptions:

- **O-H Stretch:** A very broad and strong absorption band from approximately 2500 to 3300 cm^{-1} , characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
- **C=O Stretch:** A strong, sharp absorption band around 1680-1710 cm^{-1} , corresponding to the carbonyl of the carboxylic acid. Conjugation with the pyrene ring system may shift this absorption to a slightly lower wavenumber.
- **C=C Stretch (Aromatic):** Multiple sharp, medium to weak absorptions in the 1450-1600 cm^{-1} region.
- **C-H Bending (Aromatic):** Absorptions in the 675-900 cm^{-1} region, which can be indicative of the substitution pattern on the aromatic ring.

UV-Visible (UV-Vis) Spectroscopy

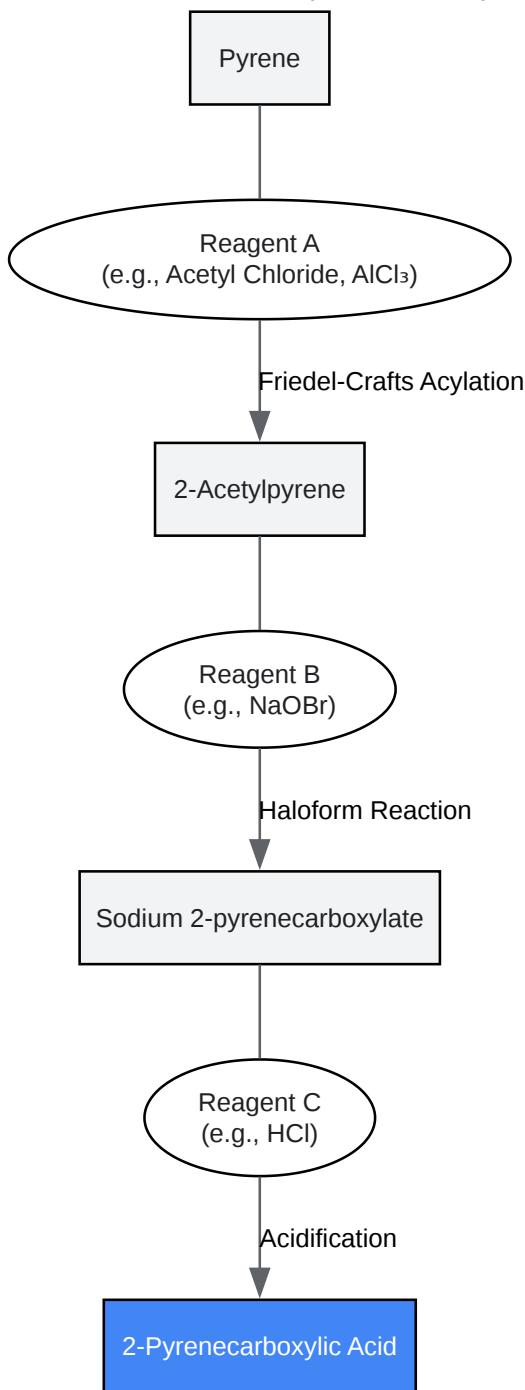
The UV-Vis spectrum of 2-pyrenecarboxylic acid is dominated by the extended π -system of the pyrene core. It is expected to show multiple absorption bands characteristic of polycyclic aromatic hydrocarbons. The fine vibronic structure typical for pyrene derivatives should be observable. The spectrum will likely exhibit strong absorptions ($\pi \rightarrow \pi^*$ transitions) in the UV region, with characteristic maxima around 240, 275, and 340 nm. The exact λ_{max} values and molar absorptivities are solvent-dependent.

Experimental Protocols

Synthesis of 2-Pyrenecarboxylic Acid

A practical, large-scale synthesis of 2-pyrenecarboxylic acid has been reported, proceeding in three main steps from pyrene.^{[3][4]} The general workflow is outlined below. For detailed experimental conditions, reagents, and purification methods, it is imperative to consult the primary literature.^[4]

Synthesis Workflow for 2-Pyrenecarboxylic Acid

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Caption: A generalized three-step synthesis of 2-pyrenecarboxylic acid from pyrene.

Spectroscopic Analysis Protocols

The following are general protocols for obtaining the spectroscopic data for 2-pyrenecarboxylic acid. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy:

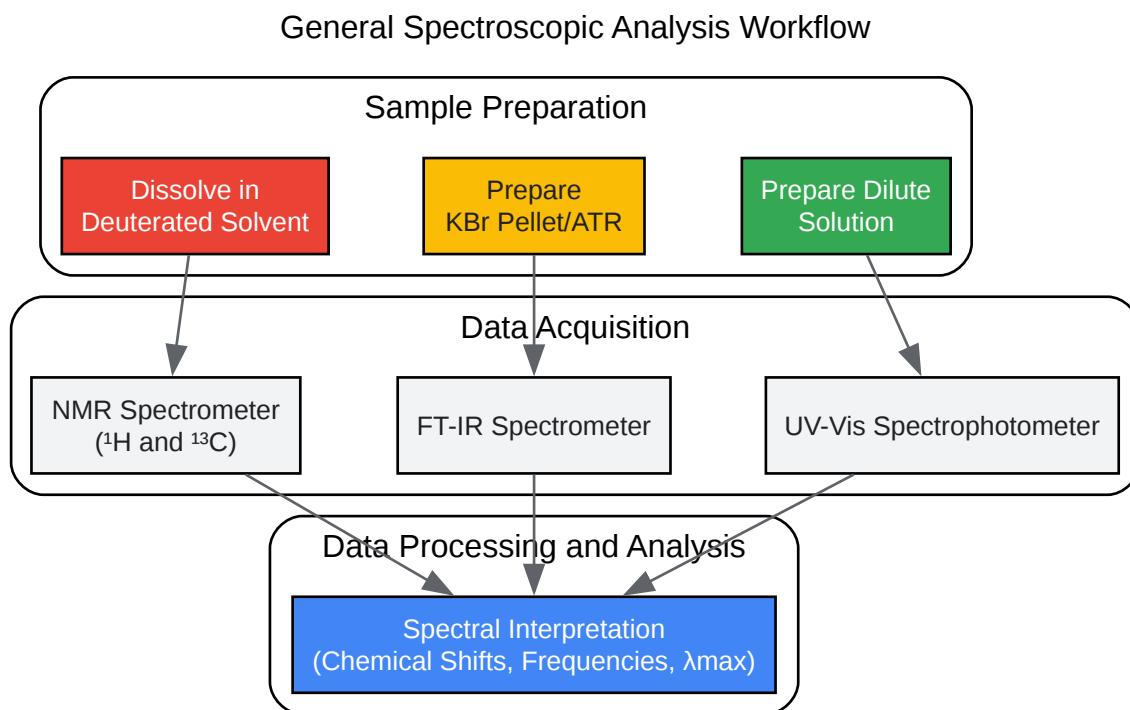
- **Sample Preparation:** Dissolve approximately 5-10 mg of 2-pyrenecarboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- **¹H NMR Acquisition:** Acquire the proton spectrum using a 400 MHz or higher field strength spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
- **¹³C NMR Acquisition:** Acquire the carbon spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy:

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy:

- **Sample Preparation:** Prepare a dilute solution of 2-pyrenecarboxylic acid in a UV-transparent solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λ_{max} .
- **Data Acquisition:** Use a dual-beam spectrophotometer to record the absorbance from approximately 200 to 600 nm. A cuvette containing the pure solvent should be used as a reference.



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Caption: Workflow for spectroscopic characterization of 2-pyrenecarboxylic acid.

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